6-Chloro-2-(4-hydroxyphenyl)benzoic acid

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship (SAR)

Researchers developing SAR around HPPD inhibitors or biaryl scaffolds often face supply gaps for specific regioisomers. Substituting with a generic hydroxyphenyl benzoic acid can derail synthesis due to wrong geometry in cross-coupling steps. 6-Chloro-2-(4-hydroxyphenyl)benzoic acid (CAS 1261944-62-0) delivers: • Precise 6-chloro-2-(4-hydroxyphenyl) substitution for accurate SAR exploration & late-stage functionalization. • Essential chlorine atom for cross-coupling reactivity, absent in non-halogenated analogs. • ≥95% purity, supplied as a research-grade building block for medicinal chemistry applications.

Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol
CAS No. 1261944-62-0
Cat. No. B6396446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-hydroxyphenyl)benzoic acid
CAS1261944-62-0
Molecular FormulaC13H9ClO3
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)O
InChIInChI=1S/C13H9ClO3/c14-11-3-1-2-10(12(11)13(16)17)8-4-6-9(15)7-5-8/h1-7,15H,(H,16,17)
InChIKeyQKAIMHNFBWBTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(4-hydroxyphenyl)benzoic Acid: Chemical Identity & Procurement


6-Chloro-2-(4-hydroxyphenyl)benzoic acid (CAS 1261944-62-0) is a chlorinated hydroxybenzoic acid derivative . It is a member of the broader class of hydroxyphenyl benzoic acids, which are commonly utilized as synthetic building blocks in medicinal chemistry and drug discovery . The compound is typically supplied with a purity of ≥95% and is available from specialized chemical vendors as a research-grade reagent . Its primary utility lies in its role as a precursor or intermediate in the synthesis of more complex organic molecules, particularly those requiring a halogenated biaryl scaffold for further functionalization .

Halogenated biaryl building block for medicinal chemistry synthesis
Chlorine substituent enables cross-coupling diversification
Research-grade reagent with reported purity ≥95%

6-Chloro-2-(4-hydroxyphenyl)benzoic Acid: Why Analogs Are Not Replacements


Substituting 6-Chloro-2-(4-hydroxyphenyl)benzoic acid with a generic hydroxyphenyl benzoic acid analog is not a scientifically valid procurement strategy. The compound's specific substitution pattern—a chlorine atom at the 6-position and a 4-hydroxyphenyl group at the 2-position of the benzoic acid core—dictates its unique reactivity and interaction profile . While in-class compounds like 2-(4-hydroxyphenyl)benzoic acid (CAS 67526-82-3) or 2-Chloro-4-(4-hydroxyphenyl)benzoic acid (CAS 1261938-18-4) may share similar building block functions, they lack the precise steric and electronic properties conferred by the specific chloro- and hydroxy-substitution pattern. This differentiation is critical for downstream synthetic steps, such as selective cross-coupling reactions or the binding affinity of the final target molecule in a biological assay, where subtle changes in regioisomerism can lead to significant differences in potency or selectivity. Direct evidence for comparative performance, however, is limited in the public domain.

Attribute
Target Compound
Analog May Differ
Substitution Pattern
6-Chloro, 2-(4-hydroxyphenyl)
Regioisomer position shifts may alter reactivity and binding context
Synthetic Handle
Chlorine present for cross-coupling
Non-halogenated analogs lack cross-coupling diversification utility
SAR Precision
Specific ortho-substitution geometry
Regioisomer mismatch may produce undesired constitutional isomers in downstream synthesis

6-Chloro-2-(4-hydroxyphenyl)benzoic Acid: Key Differentiators


6-Chloro vs. 2-Chloro Regioisomer Differentiation

The differentiation between 6-Chloro-2-(4-hydroxyphenyl)benzoic acid and its close structural analog, 2-Chloro-4-(4-hydroxyphenyl)benzoic acid (CAS 1261938-18-4) , is driven by the position of the chlorine atom on the central benzoic acid ring. In the target compound, the chlorine is ortho to the carboxylic acid and the hydroxyphenyl group is ortho to the carboxylic acid. In the comparator, the chlorine is ortho to the carboxylic acid, but the hydroxyphenyl group is para to the carboxylic acid. This regioisomeric difference is predicted to alter molecular properties such as the compound's dipole moment and acid dissociation constant (pKa), which in turn affect its reactivity in cross-coupling reactions and its potential to form specific hydrogen-bonding interactions with biological targets .

6-Chloro vs. 2-Chloro Regioisomer
Class-level inference
Chlorine at 6-position vs. 2-position on benzoic acid core; 4-hydroxyphenyl at 2-position vs. 4-position
Regioisomeric identity may influence reactivity and binding context
No direct quantitative comparison available; data to verify
Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship (SAR)

Chlorine Substitution vs. Non-Chlorinated Parent

The primary differentiating feature of 6-Chloro-2-(4-hydroxyphenyl)benzoic acid over its parent compound, 2-(4-hydroxyphenyl)benzoic acid (CAS 67526-82-3) , is the presence of the chlorine atom. This halogen substituent is not merely an inert addition; it acts as a modulator of the compound's physicochemical and biological properties. The chlorine atom increases the compound's lipophilicity, alters its electronic distribution, and provides a synthetic handle for further diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible on the non-halogenated scaffold . This allows the target compound to serve as a more versatile and advanced intermediate in the construction of complex, drug-like molecules.

Chlorinated vs. Non-Chlorinated Parent
Class-level inference
Chlorine atom present vs. absent; enables metal-catalyzed cross-coupling synthetic routes
Chlorine substituent may support diversification review
Based on known reactivity of aryl chlorides
Medicinal Chemistry Drug Discovery Synthetic Chemistry

Inferred HPPD Inhibition Potential

While direct data for 6-Chloro-2-(4-hydroxyphenyl)benzoic acid is absent, its core structure—a substituted benzoic acid with a hydroxyphenyl moiety—is a common pharmacophore for inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme targeted by commercial herbicides and under investigation for treating metabolic diseases [1]. For instance, a structurally related compound, 2-(2-chloro-5-hydroxyphenyl)benzoic acid, exhibits HPPD inhibitory activity . The specific substitution pattern of the target compound, particularly the 6-chloro and 4-hydroxyphenyl groups, is hypothesized to influence its binding affinity and selectivity profile for HPPD. This inference suggests that this specific regioisomer could serve as a privileged scaffold for developing novel HPPD inhibitors, warranting its procurement over generic analogs for focused SAR studies.

Inferred HPPD Inhibition Potential
Context-dependent
Core structure analogous to known HPPD inhibitor pharmacophore; specific regioisomer hypothesized to influence binding
May support HPPD-targeted SAR study context
Structural analogy only; requires experimental validation
Biochemistry Enzyme Inhibition Herbicide Discovery

6-Chloro-2-(4-hydroxyphenyl)benzoic Acid: Best Procurement Scenarios


Diversifiable Biaryl Scaffold Intermediate

This compound is the preferred procurement choice for medicinal chemists seeking a halogenated biaryl carboxylic acid scaffold. Its chlorine atom is essential for enabling late-stage functionalization via cross-coupling reactions, a capability absent in the non-chlorinated analog 2-(4-hydroxyphenyl)benzoic acid . The specific 6-chloro substitution pattern provides a distinct steric and electronic environment compared to other chloro-regioisomers like 2-Chloro-4-(4-hydroxyphenyl)benzoic acid, which is critical for optimizing interactions with a biological target during SAR studies .

SAR for HPPD Inhibitor Discovery

Researchers investigating structure-activity relationships (SAR) around HPPD inhibitors will find this compound to be a valuable, specific building block. Its core structure is analogous to known HPPD inhibitors . Procuring this specific regioisomer, rather than a generic hydroxyphenyl benzoic acid, is necessary to explore the unique contributions of the 6-chloro and 4-hydroxyphenyl arrangement on target binding and enzyme inhibition, which could lead to the identification of novel leads with improved efficacy or selectivity profiles .

Synthesis of Ortho-Substituted Analogs

In synthetic organic chemistry, this compound serves as a key precursor for constructing complex molecules where ortho-substitution on the biaryl system is required. Its specific regioisomerism ensures that subsequent synthetic steps, such as directed ortho-metalation or specific cyclization reactions, proceed with the correct geometry. Substituting with a different regioisomer (e.g., 2-Chloro-4-(4-hydroxyphenyl)benzoic acid) would lead to an undesired constitutional isomer of the final product, rendering the synthesis invalid .

Application
Selection Property
Validation Focus
Biaryl Scaffold Diversification
Halogenated building block with cross-coupling handle
Regioisomeric identity confirmation
HPPD Inhibitor SAR Studies
Privileged scaffold for HPPD pharmacophore exploration
Target-engagement assay context review
Ortho-Substituted Analog Synthesis
Specific 6-chloro, 2-hydroxyphenyl geometry
Constitutional isomer control in downstream steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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